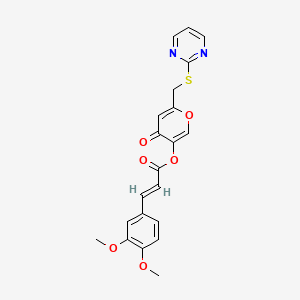![molecular formula C19H19BrN6O2 B2598925 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396865-15-8](/img/structure/B2598925.png)
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a pyrazinyl group, and an oxadiazolyl group, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
- The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . By inhibiting AChE, this compound affects neural signaling and neurotransmission.
- The inhibition of AChE leads to behavioral changes, impaired body movement, and reduced survival in organisms .
Target of Action
Mode of Action
Action Environment
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrazinyl Group: The pyrazinyl group is typically synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxadiazolyl Group: The oxadiazolyl group is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling with the Bromophenyl Group: The bromophenyl group is coupled to the intermediate product through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the cyclohexyl urea moiety with the previously synthesized intermediate, often under basic conditions to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where nucleophiles replace the bromine atom.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can be compared with similar compounds such as:
Pyrazinyl Derivatives: Compounds containing the pyrazinyl group, which may exhibit similar biological activities.
Oxadiazolyl Derivatives: These compounds share the oxadiazolyl group and may have comparable chemical reactivity and applications.
Bromophenyl Derivatives: Compounds with the bromophenyl group, which may undergo similar substitution reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTKENSONDZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)


![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2598847.png)
![4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2598848.png)
![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)

![8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598860.png)

![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)

